molecular formula C8H13ClO B13623593 2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one

Cat. No.: B13623593
M. Wt: 160.64 g/mol
InChI Key: GLMYXJLMSYJSMA-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a 2-chloroethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one typically involves the reaction of 3,3-dimethylcyclobutanone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: A compound with similar structural features but different functional groups.

    2-Chloroethyl isocyanate: Another compound with a chloroethyl group but different reactivity.

    Mustard gas (bis(2-chloroethyl) sulfide): A well-known compound with similar chloroethyl groups but used for different purposes.

Uniqueness

2-(2-Chloroethyl)-3,3-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one

InChI

InChI=1S/C8H13ClO/c1-8(2)5-7(10)6(8)3-4-9/h6H,3-5H2,1-2H3

InChI Key

GLMYXJLMSYJSMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1CCCl)C

Origin of Product

United States

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